4-Methyl-2-(p-tolylethynyl)aniline
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Overview
Description
4-Methyl-2-(p-tolylethynyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group and a p-tolylethynyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(p-tolylethynyl)aniline typically involves the reaction of 4-methyl-2-iodoaniline with p-tolylethyne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically heated to a temperature of around 100°C to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(p-tolylethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(p-tolylethynyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(p-tolylethynyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolylethynyl)aniline: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-2-ethynylaniline: Similar structure but lacks the p-tolyl group.
4-Methyl-2-(phenylethynyl)aniline: Similar structure but has a phenyl group instead of a p-tolyl group.
Uniqueness
4-Methyl-2-(p-tolylethynyl)aniline is unique due to the presence of both the methyl and p-tolylethynyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C16H15N |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-methyl-2-[2-(4-methylphenyl)ethynyl]aniline |
InChI |
InChI=1S/C16H15N/c1-12-3-6-14(7-4-12)8-9-15-11-13(2)5-10-16(15)17/h3-7,10-11H,17H2,1-2H3 |
InChI Key |
WKNKZQSHSHXDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)C)N |
Origin of Product |
United States |
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